molecular formula C3H7ClOS B1281219 Propane-1-sulfinyl chloride CAS No. 23267-68-7

Propane-1-sulfinyl chloride

Cat. No.: B1281219
CAS No.: 23267-68-7
M. Wt: 126.61 g/mol
InChI Key: ILUVJGOKAOXNHT-UHFFFAOYSA-N
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Description

Overview of Organosulfur Halides in Chemical Transformations

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are ubiquitous in nature and crucial in medicinal and agricultural chemistry. wikipedia.orgtaylorandfrancis.com Within this class, organosulfur halides are particularly important as reactive intermediates. They are generally categorized based on the oxidation state of the sulfur atom. The main classes are sulfenyl halides (R-S-X), sulfinyl halides (R-S(O)-X), and sulfonyl halides (R-SO₂-X), where 'R' is an organic substituent and 'X' is a halogen. wikipedia.org

Sulfinyl halides occupy an intermediate oxidation level between sulfenyl and sulfonyl halides. wikipedia.org This unique position dictates their characteristic reactivity and makes them indispensable tools for creating diverse organosulfur compounds. While sulfonyl halides are widely used to form stable sulfonamides and sulfonate esters, and sulfenyl halides are used to form R-S-N and R-S-O bonds, sulfinyl halides provide access to a distinct set of derivatives, including sulfoxides and sulfinamides. wikipedia.orgbritannica.combritannica.com

Distinctive Reactivity Profile of Sulfinyl Chlorides

Sulfinyl chlorides, the most common type of sulfinyl halide, are the acid chlorides of sulfinic acids. tandfonline.com Their reactivity is characterized by the highly electrophilic nature of the sulfur atom, which is bonded to both an electronegative oxygen and a chlorine atom, making it susceptible to attack by nucleophiles. tandfonline.com Another defining feature of sulfinyl halides is the chirality at the sulfur atom, a property not found in sulfenyl or sulfonyl halides. wikipedia.orgacs.org This stereogenic center is crucial for their application in modern asymmetric synthesis. acs.orgnih.gov

These thermolabile and moisture-sensitive compounds react readily with a variety of nucleophiles: wikipedia.org

Water: Hydrolysis yields the corresponding sulfinic acid (RSO₂H).

Alcohols: Reaction produces sulfinate esters (RSO₂R'). tandfonline.com

Amines: Reaction with primary or secondary amines gives sulfinamides (RSONR'₂). wikipedia.org

Thiols: Reaction leads to the formation of thiosulfinates (RS(O)SR'). wikipedia.org

Grignard Reagents: Treatment with Grignard reagents (R'MgX) provides a convenient route to sulfoxides (RS(O)R'). wikipedia.orgresearchgate.net

Due to their high reactivity and general instability, alkanesulfinyl chlorides are typically synthesized and used immediately without purification. wikipedia.org

Nucleophile (Nu-H)Reagent TypeProduct ClassGeneral Structure
H₂OWaterSulfinic AcidR-S(O)OH
R'-OHAlcoholSulfinate EsterR-S(O)OR'
R'₂NHAmineSulfinamideR-S(O)NR'₂
R'-SHThiolThiosulfinateR-S(O)SR'
R'-MgXGrignard ReagentSulfoxide (B87167)R-S(O)R'

Historical Context and Evolution of Sulfinyl Chloride Research

The study of sulfinyl chlorides has evolved significantly over the past several decades. Initial research, pioneered by scientists like Douglass, focused on developing various methods for their preparation. tandfonline.comuoguelph.ca These early synthetic efforts established sulfinyl chlorides as useful, albeit reactive, chemical intermediates. tandfonline.com

A major turning point in their research history was the recognition of their potential in asymmetric synthesis. The inherent chirality of the sulfinyl group became a focal point, leading to the development of methods to produce optically enriched sulfinate esters. tandfonline.com These chiral sulfinates, in turn, serve as crucial precursors for the synthesis of enantiomerically pure sulfoxides, a class of compounds with significant applications in medicinal chemistry and as chiral auxiliaries. tandfonline.comacs.org While sulfinyl radicals were long known, their synthetic application was elusive for over 60 years until recent developments enabled their use in forming valuable sulfoxide compounds. researchgate.net This ongoing research continues to expand the utility and importance of sulfinyl chlorides in advanced organic synthesis. tandfonline.com

Scope and Significance of Propane-1-sulfinyl Chloride in Advanced Chemical Research

This compound is an alkanesulfinyl chloride that, while sharing the general reactivity of its class, is notable for a specific and well-known transformation. Its primary significance in chemical research lies in its role as a direct precursor to syn-propanethial-S-oxide, the compound responsible for the tearing and stinging sensation when slicing onions. wikipedia.orgwikipedia.org

This transformation is achieved by treating this compound with a tertiary amine base, such as triethylamine (B128534). The base induces a dehydrohalogenation reaction, removing a proton from the α-carbon and the chloride from the sulfur atom to form the thiocarbonyl S-oxide (sulfine). wikipedia.org This specific reaction highlights the utility of simple alkanesulfinyl chlorides in generating other reactive and structurally interesting organosulfur compounds.

Beyond this well-documented reaction, this compound serves as a building block in research settings for creating propyl-substituted sulfinates, sulfinamides, and sulfoxides, consistent with the general reactivity profile of sulfinyl chlorides. biosynth.com

PropertyValue
IUPAC Name This compound
CAS Number 23267-68-7
Molecular Formula C₃H₇ClOS
Molecular Weight 126.61 g/mol
SMILES CCCS(=O)Cl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1-sulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUVJGOKAOXNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509006
Record name Propane-1-sulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23267-68-7
Record name Propane-1-sulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Propane 1 Sulfinyl Chloride

Established Synthetic Routes to Alkane-1-sulfinyl Chlorides

The traditional synthesis of alkane-1-sulfinyl chlorides, including propane-1-sulfinyl chloride, relies on well-documented chemical transformations. These methods often involve the use of common chlorinating agents and readily available sulfur-containing precursors.

General Principles of Sulfinyl Halide Preparation

Sulfinyl halides, with the general formula R-S(O)-X, are characterized by a chiral sulfur atom, a feature that distinguishes them from sulfenyl halides (R-S-X) and sulfonyl halides (R-SO₂-X). wikipedia.org Their preparation typically involves the controlled oxidation and chlorination of sulfur compounds.

A common approach is the reaction of thiols or disulfides with chlorinating agents. For instance, the chlorination of dimethyl disulfide yields methanesulfinyl chloride after treatment with acetic anhydride. wikipedia.org Another established method involves the reaction of a thiol with sulfuryl chloride (SO₂Cl₂). wikipedia.org In some cases where this reaction yields a sulfenyl chloride (RSCl) instead, subsequent oxidation with an agent like trifluoroperacetic acid can produce the desired sulfinyl chloride. wikipedia.org

Thionyl chloride (SOCl₂) is also a key reagent in the synthesis of sulfinyl chlorides, particularly for aromatic derivatives through Friedel-Crafts reactions. wikipedia.orgwikipedia.org These sulfinyl chlorides are known to be thermally unstable and sensitive to moisture, readily reacting with various nucleophiles such as water, alcohols, amines, and Grignard reagents. wikipedia.org This reactivity makes them valuable intermediates, though they are often used immediately after synthesis without extensive purification. wikipedia.org

Precursor Chemistry for this compound Synthesis

The synthesis of this compound starts with suitable sulfur-containing precursors. Propane-1-thiol and dipropyl disulfide are primary candidates for this purpose. The oxidation of propane-1-thiol can lead to the formation of dipropyl disulfide. elsevier.es

The direct conversion of these precursors to the sulfinyl chloride involves oxidative chlorination. For example, dipropyl disulfide can be reacted with a chlorinating agent to yield this compound. molaid.com Another pathway involves the use of propane-1-sulfonic acid, which can be converted to the corresponding sulfonyl chloride and subsequently to the sulfinyl chloride under specific conditions. chemicalbook.com

Emerging and Specialized Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of sulfinyl chlorides. These approaches often utilize novel reagents, catalytic systems, and advanced reaction conditions.

Novel Reagents and Catalytic Systems for Sulfinyl Chloride Formation

Modern synthetic chemistry has introduced a variety of new reagents and catalysts to streamline the formation of sulfinyl chlorides. One notable advancement is the use of a hydrogen peroxide and zirconium tetrachloride (ZrCl₄) system for the oxidative chlorination of thiols and disulfides. organic-chemistry.orgthieme-connect.com This method is advantageous due to its high yields, very short reaction times (often within a minute), and mild reaction conditions at room temperature, avoiding the use of harsh and toxic reagents. organic-chemistry.orgthieme-connect.com The reaction is versatile, accommodating a range of aliphatic and aromatic thiols. organic-chemistry.org

Another innovative approach involves microwave-assisted synthesis. For instance, 1-propanesulfonyl chloride can be synthesized from propane-1-sulfonic acid using 2,4,6-trichloro- chemicalbook.comchemicalbook.com-triazine (TCT) in the presence of triethylamine (B128534) (NEt₃) under microwave irradiation. chemicalbook.comchemicalbook.com This method significantly reduces reaction times.

Catalytic methods employing Lewis acids have also been explored. Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, have been shown to catalyze the activation of thionyl chloride for the synthesis of aryl sulfinyl chlorides from electron-rich aromatic compounds. researchgate.net While focused on aryl derivatives, the principle of Lewis acid catalysis holds promise for aliphatic sulfinyl chloride synthesis as well.

The use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts represents another efficient route to alkanesulfonyl chlorides, which are closely related to sulfinyl chlorides. organic-chemistry.org This method is noted for being environmentally friendly and operationally simple. organic-chemistry.org

Methodological Advancements in Selective Oxidation and Chlorination for Sulfinyl Chloride Synthesis

Recent advancements have focused on achieving greater selectivity in the oxidation and chlorination steps. Photocatalysis has emerged as a powerful tool for this purpose. For example, potassium poly(heptazine imide) (K-PHI), a carbon nitride photocatalyst, can be used to selectively synthesize sulfonyl chlorides from precursors like thiols and thioacetates by tuning the wavelength of the incident light. mpg.denih.gov This chromoselective catalysis allows for precise control over the reaction outcome, favoring the formation of sulfonyl chlorides under blue or white light. mpg.denih.gov

Enzymatic oxidation offers another avenue for selective synthesis. While chloroperoxidase (CPO) is known to oxidize thiols to disulfides, the potential for controlled enzymatic oxidation to sulfinyl chlorides is an area of ongoing research. elsevier.es The oxidation of propylthiouracil (B1679721) by activated neutrophils has been shown to proceed through a postulated sulfenyl chloride intermediate, highlighting the biological relevance of such reactive species. nih.gov

Furthermore, the development of catalytic systems for the dynamic kinetic resolution of sulfinyl chlorides has enabled the synthesis of enantiomerically enriched sulfinate esters. nih.gov This demonstrates the increasing control chemists are gaining over the stereochemistry of these chiral sulfur compounds.

Reaction Mechanisms and Pathways of Propane 1 Sulfinyl Chloride

Fundamental Mechanistic Considerations for Sulfinyl Chlorides

The reactivity of propane-1-sulfinyl chloride is fundamentally dictated by the electronic properties of the sulfinyl chloride moiety (-S(O)Cl). The presence of both a highly electronegative oxygen atom and a chlorine atom attached to the sulfur center governs its chemical behavior.

Nature of the Sulfur-Chlorine Bond Reactivity

The sulfur-chlorine (S-Cl) bond in sulfinyl chlorides is a key site of reactivity. This bond is polarized, with the chlorine atom being more electronegative than the sulfur atom, leading to a partial positive charge on the sulfur and a partial negative charge on the chlorine. This inherent polarity makes the bond susceptible to cleavage.

Sulfinyl chlorides can be converted to sulfinyl fluorides, bromides, and iodides, demonstrating the lability of the S-Cl bond. They react with various nucleophiles, such as amines and alcohols, to yield sulfinamides and sulfinates, respectively. britannica.com These reactions proceed via nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. Furthermore, sulfinyl chlorides can undergo chlorination to form sulfonyl chlorides (RSO₂Cl) or experience C-S bond cleavage under certain chlorinolysis conditions. cdnsciencepub.com The reactivity of the S-Cl bond in sulfinyl chlorides is a defining feature of their chemistry, enabling their use as intermediates in organic synthesis.

Electrophilic Character of the Sulfinyl Moiety

The sulfur atom in the sulfinyl group (-S(=O)-) is markedly electrophilic. This electrophilicity arises from the electron-withdrawing effects of both the double-bonded oxygen atom and the chlorine atom. pearson.com These electronegative atoms pull electron density away from the sulfur atom, rendering it electron-deficient and thus a prime target for attack by nucleophiles. pearson.comencyclopedia.pub

The electrophilic nature of the sulfinyl group is a common feature in various organosulfur compounds and is responsible for many of their characteristic reactions. encyclopedia.pub For instance, in α,β-unsaturated sulfinyl compounds, the electrophilic character can be transmitted to the β-carbon, making it susceptible to nucleophilic attack in a process known as a Michael addition. encyclopedia.pubresearchgate.net In the case of this compound, the primary site of nucleophilic attack is the sulfur atom itself, facilitated by its pronounced electrophilic character. britannica.com

Atmospheric Oxidation Pathways of this compound

In the atmosphere, this compound (PSICl) is subject to degradation, primarily through reactions with oxidative species. The hydroxyl radical (•OH), a key atmospheric oxidant, plays a crucial role in initiating the decomposition of PSICl. acs.orgnih.govsquarespace.com The atmospheric lifetime of PSICl is estimated to be between 12 and 20 hours, indicating that its reactions with OH radicals are relatively rapid. nih.govresearchgate.net The oxidation mechanism can proceed through two principal types of pathways: hydrogen abstraction and substitution. acs.orgsquarespace.com

Hydroxyl Radical Initiated Reactions (OH Radical)

Computational studies using high-level quantum chemistry calculations have elucidated the mechanisms of the reaction between PSICl and the hydroxyl radical. acs.orgnih.gov These investigations reveal a potential energy surface with multiple possible reaction channels, including abstraction of hydrogen atoms from the propyl chain and substitution at the sulfur center. squarespace.com

The hydroxyl radical can initiate a reaction by abstracting a hydrogen atom from the propyl chain of this compound. squarespace.com There are three distinct sites for H-abstraction, corresponding to the α, β, and γ carbon atoms relative to the sulfinyl group. These reactions lead to the formation of water (H₂O) and a corresponding carbon-centered radical. squarespace.com While possible, these H-abstraction pathways are not the most dominant channels for the degradation of PSICl under atmospheric conditions. acs.orgresearchgate.net

The major degradation pathway for the reaction of this compound with the OH radical is a substitution reaction. acs.orgnih.govresearchgate.net This pathway involves the initial addition of the hydroxyl radical to the electrophilic sulfur atom of the sulfinyl moiety. acs.orgsquarespace.com This addition is followed by the cleavage of the single bond between sulfur and chlorine (Cl-S(O)). acs.org

This process results in the formation of propanesulfinic acid (PSIA) and a chlorine radical (Cl•). acs.orgsquarespace.com High-level calculations have determined that the transition state for this substitution pathway has a barrier height of -3.0 kcal mol⁻¹ relative to the initial reactants (PSICl + •OH), indicating a highly favorable and rapid reaction. acs.orgnih.govresearchgate.net

The following table summarizes the key kinetic data for the competing pathways in the atmospheric oxidation of PSICl by OH radicals.

Reaction PathwayDescriptionTransition State Barrier Height (kcal/mol)Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹)
Substitution (Major) OH addition to S, followed by S-Cl cleavage-3.0 acs.orgresearchgate.net8.2 x 10⁻¹² acs.orgnih.gov
H-Abstraction Abstraction of H from α, β, or γ carbonsHigher than substitution pathwaySlower than substitution pathway
Overall Reaction Combined pathwaysN/A1.6 x 10⁻¹¹ acs.orgnih.gov

This table presents data derived from computational studies to illustrate the relative importance of the reaction pathways.

Branching ratio calculations confirm the dominance of the substitution pathway. At 298 K and a pressure of 1 atm, the formation of propanesulfinic acid and a chlorine radical accounts for approximately 52% of the total reaction. acs.orgnih.govresearchgate.net The degradation products from these reactions, including sulfur dioxide (SO₂), the chlorine radical, the hydroperoxyl radical (HO₂), and propylene, can have further implications for atmospheric chemistry, potentially affecting acid rain and secondary organic aerosol formation. acs.org

Role of Transition States in Atmospheric Degradation

The prevalence of the addition-elimination pathway is explained by the energetics of the transition states involved. Computational studies have calculated the barrier height for the transition state of the major reaction channel (OH addition followed by Cl elimination). acs.orgnih.govresearchgate.net The transition state for this pathway was found to have a barrier height of -3.0 kcal mol⁻¹ relative to the initial energy of the this compound and hydroxyl radical reactants. acs.orgnih.govresearchgate.net This negative barrier height indicates a reaction that can proceed readily without a significant energy input, highlighting why it is the dominant pathway in the atmospherically relevant temperature range of 200–320 K. acs.orgnih.gov

Computational Insights into Reaction Energetics and Kinetics

Detailed computational studies have provided quantitative data on the kinetics of the atmospheric oxidation of this compound. acs.orgnih.gov Using methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and the Master Equation Solver for Multi-Energy Well Reactions (Mesmer), researchers have determined the rate coefficients for the various possible reaction pathways. acs.orgnih.govsquarespace.com

Kinetic and Thermodynamic Data for the Reaction of this compound with OH Radical at 298 K
ParameterValue
Overall Rate Coefficient (k_total)1.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Rate Coefficient for PSIA + Cl• Formation (k_major)8.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Transition State Barrier Height (Major Pathway)-3.0 kcal mol⁻¹
Branching Ratio (Major Pathway)~52%
Estimated Atmospheric Lifetime12–20 hours

Chlorinolysis Mechanisms of Sulfinyl Chlorides

Chlorinolysis, the cleavage of chemical bonds by chlorine, is a key reaction for sulfinyl chlorides. Studies on various sulfinyl chlorides have provided insights into the potential mechanisms, which can be complex and may involve rearrangements. cdnsciencepub.com The chlorinolysis of sulfinyl chlorides can lead to the formation of sulfonyl chlorides through an oxidation process. cdnsciencepub.comresearchgate.net

Research into the chlorinolysis of certain sulfinyl chlorides, particularly α-sulfonyl sulfinyl chlorides, has suggested the involvement of Pummerer-type rearrangements. cdnsciencepub.comcdnsciencepub.com The Pummerer rearrangement classically involves the migration of an acyl group from a sulfonium (B1226848) oxygen to the α-carbon. In the context of chlorinolysis, it is proposed that a dichlorooxosulfonium cation intermediate could undergo a facile Pummerer rearrangement. cdnsciencepub.com This hypothesis is supported by the observation of carbon-sulfur bond cleavage during the chlorinolysis of some α-sulfonyl systems, an unprecedented finding for this class of compounds that points toward a more complex mechanism than simple oxidation at the sulfur center. cdnsciencepub.comcdnsciencepub.com

Conversion Pathways to Related Sulfur Compounds

This compound is a valuable precursor for the synthesis of a variety of sulfur-containing compounds. The electrophilic nature of the sulfur atom allows for reactions with a wide array of nucleophiles, leading to the formation of sulfoxides, sulfinate esters, and sulfinamides.

One of the primary conversion pathways involves the reaction with Grignard reagents. For instance, the reaction of alkanesulfinyl chlorides with Grignard reagents in the presence of zinc chloride is a convenient method for synthesizing alkyl sulfoxides in good yields. researchgate.net This transformation proceeds with an inversion of configuration at the sulfur center. researchgate.net

Similarly, nucleophilic substitution with alcohols or amines provides access to sulfinate esters and sulfinamides, respectively. The reaction with a chiral alcohol can produce diastereomeric sulfinates. acs.org Hydrolysis of the sulfinyl chloride group, typically in the presence of water, yields the corresponding propane-1-sulfonic acid. smolecule.com Furthermore, oxidation, such as through chlorinolysis, can convert the sulfinyl chloride into the corresponding sulfonyl chloride. cdnsciencepub.com

Starting MaterialReagent(s)Product ClassReference
This compoundGrignard Reagents (e.g., R-MgBr), ZnCl₂Alkyl Sulfoxides researchgate.net
This compoundAlcohols (R-OH), BaseSulfinate Esters researchgate.netacs.org
This compoundAmines (R₂NH)Sulfinamides researchgate.net
This compoundWater (H₂O)Propane-1-sulfonic Acid smolecule.com
This compoundChlorine (Cl₂), Water (H₂O)Propane-1-sulfonyl Chloride cdnsciencepub.com

Other Potential Reaction Types Involving the Sulfinyl Chloride Group

Beyond its role as a synthetic intermediate, the sulfinyl chloride group can participate in several other fundamental reaction types.

Nucleophilic Attack at Sulfur

The sulfur atom in this compound is highly electrophilic, making it a prime target for nucleophilic attack. evitachem.com This reactivity is fundamental to the conversion pathways described previously. A range of nucleophiles, including organometallic reagents, alkoxides, and amides, react readily at the sulfur center. researchgate.net These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom, resulting in the displacement of the chloride ion. researchgate.net The stereochemical outcome is often an inversion of configuration at the sulfur center. researchgate.net

NucleophileProduct TypeGeneral Reaction
Grignard Reagent (R'-MgX)Sulfoxide (B87167)R-SO-Cl + R'-MgX → R-SO-R' + MgXCl
Alkoxide (R'-O⁻)Sulfinate EsterR-SO-Cl + R'-O⁻ → R-SO-OR' + Cl⁻
Amide (R'₂N⁻)SulfinamideR-SO-Cl + R'₂N⁻ → R-SO-NR'₂ + Cl⁻
Water (H₂O)Sulfinic AcidR-SO-Cl + H₂O → R-SO-OH + HCl

Table based on general reactivity of alkanesulfinyl chlorides. researchgate.netsmolecule.com

Radical Initiated Transformations

This compound can undergo transformations initiated by radicals. Computational studies on its atmospheric oxidation initiated by hydroxyl (OH) radicals show that the reaction can proceed through either H-abstraction or substitution pathways. researchgate.net The dominant pathway involves the addition of the OH radical to the sulfur atom of the sulfinyl group, followed by the cleavage of the S-Cl bond to form propanesulfinic acid and a chlorine radical. researchgate.net This substitution reaction has a calculated rate coefficient of 8.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. researchgate.net

In other radical processes, this compound can be a product. The gas-phase oxidation of dipropyl thiosulfinate by chlorine radicals proceeds via the addition of the Cl radical to the sulfinyl sulfur atom, followed by S-S bond cleavage to yield this compound and a propanethiyl radical. squarespace.com

ReactionReactantsMajor ProductsRate Coefficient (298 K, 1 atm)Reference
Atmospheric OxidationThis compound + OH radicalPropanesulfinic acid + Cl radical8.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ researchgate.net
Thiosulfinate OxidationDipropyl thiosulfinate + Cl radicalThis compound + Propanethiyl radical~6.00 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ squarespace.com

Rearrangement Reactions

While simple alkanesulfinyl chlorides are not typically prone to rearrangement, related structures suggest this possibility under certain conditions. For example, Pummerer-type rearrangements have been observed during the chlorinolysis of α-sulfonyl sulfinyl chlorides. cdnsciencepub.comcdnsciencepub.comresearchgate.net This type of reaction involves the migration of a group from sulfur to an adjacent carbon atom. Although direct evidence for the rearrangement of this compound itself is not prominent in the literature, the potential for such transformations, particularly in more complex derivatives or under specific reaction conditions like chlorinolysis, is a possibility based on the reactivity of analogous compounds. cdnsciencepub.comcdnsciencepub.com

Computational and Theoretical Investigations of Propane 1 Sulfinyl Chloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

The molecular and electronic properties of propane-1-sulfinyl chloride have been investigated using high-level quantum chemistry calculations. acs.org Methodologies such as Møller-Plesset perturbation theory (MP2) and the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method, which are types of ab initio calculations, have been employed to accurately determine the energies of the molecule and its reaction complexes. nih.govsquarespace.com These calculations are often performed with extensive basis sets, such as aug-cc-pV(T+d)Z, to ensure a precise description of the electronic structure. acs.orgnih.gov

DFT methods, like the M06-2X functional, have also been utilized, providing a balance between computational cost and accuracy for studying the geometries and energies of stationary points on the potential energy surface. squarespace.com These theoretical approaches are fundamental for understanding the behavior of molecules like this compound at a quantum mechanical level. squarespace.com The selection of a specific computational method is crucial, as it influences the accuracy of the predicted properties. For instance, studies have shown that for sulfonyl chlorides, DFT methods can effectively predict vibrational spectra and electronic properties. conicet.gov.ar

While the precise values for bond lengths and angles of the most stable conformer of this compound are determined during the geometry optimization step of these calculations, they are not always explicitly reported in the main text of research articles. However, this data is fundamental to the subsequent calculations of reactivity. The analysis involves optimizing the molecule's geometry to find the lowest energy arrangement of its atoms.

Table 1: Calculated Conformational Data for this compound (Illustrative)
ParameterCalculated ValueMethod/Basis Set
Most Stable ConformerPSICl-IIINot Specified in Abstracts squarespace.com
S=O Bond Length (Å)Data not available in abstracts-
S-Cl Bond Length (Å)Data not available in abstracts-
C-S-Cl Bond Angle (°)Data not available in abstracts-

Thermochemical and Kinetic Studies of Reactivity

Theoretical chemistry is a powerful tool for investigating the reaction mechanisms, thermodynamics, and kinetics of chemical processes involving this compound. acs.org Studies have focused on its atmospheric oxidation initiated by hydroxyl (OH) radicals, a key process in the degradation of volatile organic compounds in the troposphere. nih.govsquarespace.com

A critical aspect of studying chemical reactivity is the determination of the energy barriers for reactions, known as transition state barrier heights. For the atmospheric oxidation of this compound by OH radicals, computational studies have identified several competing pathways, including hydrogen abstraction and substitution. nih.govsquarespace.com

The major reaction pathway was found to be the addition of the OH radical to the sulfur atom, followed by the cleavage of the S(O)-Cl bond to produce propanesulfinic acid (PSIA) and a chlorine radical. acs.orgnih.gov High-level calculations at the CCSD(T)/aug-cc-pV(T+d)Z//MP2/aug-cc-pV(T+d)Z level revealed the transition state for this specific pathway to have a negative barrier height of -3.0 kcal mol⁻¹ relative to the initial reactants (PSICl + OH). acs.orgnih.govsquarespace.com This negative barrier indicates that the reaction proceeds through a stable pre-reaction complex without an additional energy barrier.

Table 2: Calculated Transition State Barrier Heights for the PSICl + OH Reaction
Reaction PathwayTransition State Barrier Height (kcal/mol)Computational Level
OH addition to S, followed by S-Cl cleavage-3.0 acs.orgnih.govCCSD(T)/aug-cc-pV(T+d)Z//MP2/aug-cc-pV(T+d)Z acs.orgnih.gov

Kinetic studies, using tools like the Master Equation Solver for Multi-Energy Well Reactions (Mesmer), have been performed to calculate the rate coefficients for the various reaction pathways of this compound with OH radicals. acs.orgsquarespace.com These calculations are crucial for determining the atmospheric lifetime of the compound.

Table 3: Calculated Rate Coefficients for the PSICl + OH Reaction at 298 K and 1 atm
ReactionRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature Range of Study (K)
Overall Reaction (PSICl + OH)1.6 × 10⁻¹¹ acs.orgnih.govresearchgate.net200–320 acs.org
Formation of PSIA + Cl8.2 × 10⁻¹² acs.orgnih.govresearchgate.net200–320 acs.org

When a reaction can proceed through multiple pathways, branching ratio calculations are performed to determine the relative importance of each channel. For the reaction between this compound and the OH radical, the mechanism can proceed via H-atom abstraction from the propyl chain or via substitution pathways at the sulfur atom. acs.orgsquarespace.com

Calculations revealed that the substitution pathway, where the OH radical adds to the sulfur atom leading to the formation of propanesulfinic acid and a chlorine radical, is the most significant. nih.gov This channel was found to contribute approximately 52% to the total reaction, making it the dominant degradation pathway under atmospheric conditions. acs.orgnih.govresearchgate.net Other pathways, such as the abstraction of hydrogen atoms from the carbon backbone, account for the remaining percentage. squarespace.com

Master Equation Solver for Multi-Energy Well Reactions (Mesmer) Applications

The Master Equation Solver for Multi-Energy Well Reactions (Mesmer) is an open-source software tool designed for kinetic simulations of reactions that proceed over complex potential energy surfaces with multiple wells. acs.orgnih.gov It is particularly useful for studying chemical reactions in intermediate relaxation regimes, such as those found in atmospheric and combustion chemistry, where the timescales of chemical reaction and collisional energy transfer are competitive. acs.orgnih.gov Mesmer facilitates the analysis and prediction of non-equilibrium chemical kinetics by solving the energy-grained master equation. glow-wacky.comresearchgate.net

In the context of this compound (PSICl), Mesmer has been instrumental in studying its atmospheric oxidation kinetics. researchgate.netacs.orgsquarespace.com Specifically, the Mesmer kinetic code was employed to analyze the thermochemistry and kinetics of the reaction between PSICl and the hydroxyl (OH) radical. acs.orgsquarespace.com This reaction is significant for determining the atmospheric lifetime of PSICl. acs.orgresearchgate.net

Data sourced from The Journal of Physical Chemistry A. acs.orgsmolecule.com

Mechanistic Elucidation through Computational Modeling

Computational modeling has been essential in elucidating the complex mechanism of the atmospheric oxidation of this compound, particularly in identifying transient reaction intermediates that are difficult to observe experimentally. researchgate.netresearchgate.net The reaction initiated by the hydroxyl (OH) radical can proceed through several pathways, including hydrogen abstraction, chlorine abstraction, and substitution. acs.orgsquarespace.com

High-level quantum chemistry calculations have identified the following key intermediates:

Pre-reaction Complexes (PRCs): Before the reaction occurs, the reactants (PSICl and OH radical) form weakly bound complexes. Multiple PRCs have been identified, corresponding to the initial association of the OH radical at different sites on the PSICl molecule. squarespace.com

Transition States (TSs): For each reaction pathway (abstraction or substitution), a specific transition state structure has been calculated. For the PSICl + OH reaction, a total of six different H-abstraction transition states and one Cl-abstraction transition state have been located. squarespace.com The transition state for the major substitution pathway was found to have a negative barrier height relative to the initial reactants. acs.org

Radical Intermediates:

C-centered radicals: Hydrogen abstraction from the propyl chain of PSICl by the OH radical leads to the formation of various carbon-centered radicals and a molecule of water. squarespace.com

S-centered radical: Abstraction of the chlorine atom by the OH radical results in the formation of a sulfur-centered radical and hypochlorous acid. squarespace.com

Tetracoordinate Sulfur Intermediates: In nucleophilic substitution reactions at the sulfur atom of sulfinyl derivatives, studies suggest the formation of a central, tetracoordinate-sulfur minimum. researchgate.netnih.gov These intermediates typically have a trigonal bipyramidal geometry. researchgate.netnih.gov

The primary substitution pathway involves the addition of the OH radical to the sulfur atom of the sulfinyl group, followed by the cleavage of the C-S single bond, which leads to the formation of propanol (B110389) and the S(O)Cl radical. squarespace.com Another substitution route involves OH addition to the sulfur atom followed by S-Cl bond fission to produce propanesulfinic acid and a chlorine radical. acs.orgsquarespace.com

Table 2: Key Intermediates in the Atmospheric Oxidation of this compound

Intermediate Type Description Pathway
Pre-Reaction Complex (PRC) Initial association of PSICl and OH radical. squarespace.com All pathways
Transition State (TS) The highest energy point along a reaction coordinate. squarespace.com All pathways
C-centered radical Radical formed by H-abstraction from the propyl group. squarespace.com H-abstraction
S-centered radical Radical formed by Cl-abstraction. squarespace.com Cl-abstraction
Tetracoordinate-sulfur adduct Formed by the addition of the OH radical to the sulfur atom. acs.orgnih.gov Substitution

Table compiled from data in The Journal of Physical Chemistry A and PubMed. acs.orgsquarespace.comnih.gov

The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry, revealing the most likely pathways for a reaction. For sulfinyl derivatives, nucleophilic substitution reactions have been shown to proceed via a triple-well potential energy surface, which indicates an addition-elimination mechanism. researchgate.netnih.gov

In the case of the atmospheric oxidation of this compound by the OH radical, computational studies have extensively profiled the relevant PES. researchgate.netacs.orgsquarespace.com The calculations, performed at the CCSD(T)/aug-cc-pV(T+d)Z//MP2/aug-cc-pV(T+d)Z level of theory, have mapped out the stationary points, including reactants, intermediates, transition states, and products for all possible pathways. acs.orgsquarespace.com

The key findings from the PES profiling include:

The reaction channel involving the addition of the OH radical to the sulfur atom, followed by the cleavage of the S-Cl bond to form propanesulfinic acid (PSIA) and a chlorine radical, is the most favorable pathway. acs.org

The transition state for this major pathway has a calculated barrier height of -3.0 kcal mol⁻¹ relative to the energy of the separated PSICl + OH reactants, indicating a barrierless reaction. acs.orgsquarespace.com

Table 3: Calculated Relative Energies of Stationary Points for the PSICl + OH Reaction

Stationary Point Pathway Relative Energy (kcal mol⁻¹)
Reactants (PSICl + OH) - 0.0
PRC (Pre-Reaction Complex) Substitution (Major) -5.4
TS (Transition State) Substitution (Major) -3.0
Products (PSIA + Cl) Substitution (Major) -24.4

Energies are calculated at the CCSD(T)/aug-cc-pV(T+d)Z//MP2/aug-cc-pV(T+d)Z level. acs.orgsquarespace.com

Advanced Computational Methodologies for Sulfur Chemistry

The study of sulfur-containing compounds like this compound requires robust computational methodologies due to the diverse oxidation states and bonding environments of sulfur. uwindsor.ca Several advanced computational approaches are employed to accurately model their structure, reactivity, and properties.

Density Functional Theory (DFT): DFT is a widely used method for studying sulfur compounds. nih.govresearchgate.net Hybrid functionals, such as B3LYP and the range-separated functional ωB97XD, are often employed. smolecule.comuwindsor.ca A benchmark study on biorelevant sulfur-containing molecules found that the ωB97XD functional paired with the 6-311G(2d,p) basis set provides the most accurate and reliable results for geometries and energetics, particularly for sensitive sulfur-sulfur bonds. uwindsor.ca

Ab Initio Methods: High-level ab initio methods are used for more precise energy calculations. These include Møller-Plesset perturbation theory (e.g., MP2) and the "gold standard" coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). squarespace.comnih.gov These methods are often used to refine energies obtained from DFT or MP2 geometries (e.g., CCSD(T)//MP2). acs.org

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in crystal structures. nih.gov For sulfonyl chlorides, it can reveal the nature and significance of interactions involving the sulfur, oxygen, and chlorine atoms, such as Cl⋯O interactions, which play a notable role in crystal packing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. researchgate.net In the context of sulfur chemistry, they can be applied to understand processes like the interaction of sulfur compounds with surfaces or their behavior in solution. researchgate.net

Combined Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in large systems, such as enzymes, QM/MM methods are employed. uwindsor.ca A small, electronically important region (the QM region, e.g., the active site) is treated with a high level of theory, while the rest of the system (the MM region) is treated with classical molecular mechanics. This approach balances computational cost and accuracy.

These computational tools are crucial for gaining insights into reaction mechanisms, predicting kinetic and thermodynamic data, and understanding the fundamental properties of sulfur-containing molecules. uwindsor.canih.gov

Synthetic Applications of Propane 1 Sulfinyl Chloride As a Chemical Reagent

Introduction of the Propane-1-sulfinyl Moiety into Organic Molecules

The primary role of propane-1-sulfinyl chloride in synthesis is to introduce the propane-1-sulfinyl [CH₃CH₂CH₂S(O)-] moiety onto a carbon framework. This is typically achieved through the reaction of the sulfinyl chloride with carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, displacing the chloride ion and forming a new sulfur-carbon bond, which results in the formation of a sulfoxide (B87167).

This transformation is a cornerstone of the renowned Andersen sulfoxide synthesis, a reliable method for producing enantiomerically pure sulfoxides. illinois.edu Although the direct reaction with an organometallic reagent produces a racemic sulfoxide, the true power of the methodology is realized when combined with chiral auxiliaries, as detailed in the following sections. The fundamental reaction provides a direct route to various propyl sulfoxides, which are versatile synthetic intermediates.

Role in the Synthesis of Functionalized Organic Compounds

This compound is instrumental in the synthesis of functionalized chiral sulfoxides. Chiral sulfoxides are highly valuable in asymmetric synthesis, where they can act as powerful chiral auxiliaries to control the stereochemical outcome of reactions. illinois.edu The synthesis of these enantiopure compounds often begins with the reaction of this compound with a chiral alcohol to form diastereomeric sulfinate esters, which can then be separated.

Subsequent treatment of a single, pure diastereomer with an organometallic reagent, such as a Grignard reagent, proceeds with a clean inversion of stereochemistry at the sulfur center to yield a highly enantiomerically enriched sulfoxide. illinois.edu This strategy allows for the predictable synthesis of either enantiomer of a target propyl sulfoxide by selecting the appropriate diastereomer of the sulfinate ester intermediate.

The table below illustrates the synthesis of various functionalized propyl sulfoxides using this methodology.

Organometallic Reagent (R-MgX)Chiral Auxiliary (Example)Product (Propyl Sulfoxide)Significance
Methylmagnesium bromide (CH₃MgBr)(-)-Menthol(R)- or (S)-Methyl propyl sulfoxideA fundamental chiral dialkyl sulfoxide.
Phenylmagnesium bromide (C₆H₅MgBr)(-)-Menthol(R)- or (S)-Phenyl propyl sulfoxideA chiral alkyl aryl sulfoxide, useful in asymmetric synthesis.
Vinylmagnesium bromide (CH₂=CHMgBr)Diacetone-D-glucose (DAG)(R)- or (S)-Propyl vinyl sulfoxideA precursor for asymmetric Diels-Alder reactions.
p-Tolylmagnesium bromide (p-CH₃C₆H₄MgBr)(-)-Menthol(R)- or (S)-Propyl p-tolyl sulfoxideA widely used chiral auxiliary and building block.

Precursor in the Formation of Sulfinate Derivatives

This compound readily reacts with alcohols (R'-OH) in the presence of a base (such as pyridine (B92270) or triethylamine) to form sulfinate esters [CH₃CH₂CH₂S(O)OR']. nih.gov These sulfinate esters are not only key intermediates in the Andersen synthesis of chiral sulfoxides but are also stable, valuable compounds in their own right. nih.govwiley-vch.de

The reaction with a chiral, non-racemic alcohol produces a pair of diastereomeric sulfinate esters, which differ only in the configuration at the sulfur atom. Due to their different physical properties, these diastereomers can often be separated by physical methods like fractional crystallization or chromatography. illinois.edu This separation is a critical step for accessing enantiopure sulfinyl compounds. Chiral alcohols such as menthol (B31143) and sugar-derived auxiliaries like diacetone-D-glucose have proven particularly effective for this purpose. nih.gov

The following table provides examples of sulfinate esters formed from this compound and various alcohols.

Alcohol (R'-OH)BaseProduct (Propane-1-sulfinate Ester)Notes
Methanol (CH₃OH)PyridineMethyl propane-1-sulfinateForms a simple alkyl sulfinate.
Ethanol (CH₃CH₂OH)Triethylamine (B128534)Ethyl propane-1-sulfinateForms a simple alkyl sulfinate.
(-)-MentholPyridineMenthyl propane-1-sulfinateYields a separable mixture of diastereomers.
Diacetone-D-glucose (DAG)PyridineDiacetone-D-glucosyl propane-1-sulfinateA sugar-derived auxiliary providing a route to diastereomer separation.

Emerging Applications in Complex Molecule Synthesis

The true synthetic potential of this compound is realized in its role as a gateway to chiral propyl sulfoxides, which have emerging and advanced applications in the synthesis of complex molecules. The sulfinyl group, being a stereogenic center, can exert powerful stereochemical control over reactions occurring elsewhere in the molecule. acs.orgillinois.edu

Chiral propyl sulfoxides, prepared via the methods described above, are used as "chiral auxiliaries." In this capacity, the sulfoxide group is temporarily incorporated into a molecule to direct the stereoselectivity of a key bond-forming step. For instance, a chiral β-ketosulfoxide can undergo highly diastereoselective reduction or alkylation reactions. After controlling the formation of the new stereocenter, the auxiliary sulfinyl group can be removed under mild conditions, leaving behind an enantiomerically enriched product.

Furthermore, the development of catalytic asymmetric methods is a major focus of modern chemistry. rsc.org Chiral sulfoxides derived from reagents like this compound are explored as components of chiral ligands for transition metal catalysts. These ligands can create a chiral environment around the metal center, enabling a wide range of enantioselective transformations and expanding the toolkit for constructing complex molecular architectures.

Future Directions and Unexplored Avenues in Propane 1 Sulfinyl Chloride Research

Development of Greener Synthetic Pathways

The future development of propane-1-sulfinyl chloride chemistry is contingent on the establishment of environmentally benign synthetic methods. Traditional routes to analogous sulfonyl chlorides often rely on harsh chlorinating agents. organic-chemistry.org Future research should focus on adapting modern, greener methodologies for the specific synthesis of sulfinyl chlorides.

One promising avenue is the oxidative chlorination of S-alkyl isothiourea salts, which has been shown to be effective for producing sulfonyl chlorides using mild reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide. organic-chemistry.org Adapting these methods for the controlled, partial oxidation required to yield a sulfinyl chloride instead of a sulfonyl chloride would be a significant advancement. Another approach could involve the use of stable sulfur dioxide surrogates, such as the complex formed between DABCO and sulfur dioxide (DABSO), which allows for the synthesis of sulfinates that could potentially be converted to the target sulfinyl chloride. organic-chemistry.org

Key goals for these greener pathways include:

Use of non-toxic, readily available starting materials and reagents.

Minimizing hazardous waste and improving atom economy.

Employing safer reaction conditions, potentially under solvent-free or aqueous media.

Developing catalytic systems that can be recycled and reused.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is still largely uncharted territory. While it is expected to undergo typical reactions of a sulfinyl chloride, such as nucleophilic substitution with amines or alcohols to form sulfinamides and sulfinate esters, more complex reactivity patterns remain to be explored.

A significant area for future study is its behavior in atmospheric oxidation. A recent computational study on the reaction of this compound (PSICl) with hydroxyl (OH) radicals revealed that the dominant pathway is the addition of the OH radical to the sulfur atom, followed by the cleavage of the S-Cl bond to form propanesulfinic acid and a chlorine radical. acs.orgresearchgate.netsquarespace.com This contrasts with simple hydrogen abstraction and points to a unique substitution mechanism at the sulfur center. acs.orgacs.org

Further avenues for exploration include:

Pummerer-type Rearrangements: The reaction of sulfinyl chlorides with α-CH acidic sulfoxides is known to generate α-sulfonyl thioethers through a process known as the sulfinate-sulfone Pummerer rearrangement. tandfonline.comresearchgate.net Investigating the potential for this compound to act as an activating agent in such transformations could unlock new synthetic applications. organicreactions.org

Chlorinolysis Mechanisms: The chlorinolysis of sulfinyl chlorides can involve complex mechanisms, including Pummerer-type rearrangements and C-S bond cleavage. cdnsciencepub.com A detailed study of these reactions for this compound could reveal novel fragmentation and rearrangement pathways.

Cycloaddition Reactions: The sulfinyl group can participate in various cycloaddition reactions. Exploring the potential of this compound in this context could lead to the synthesis of novel sulfur-containing heterocyclic compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms of this compound requires the application of advanced analytical techniques. While standard methods like NMR and IR spectroscopy are crucial for basic characterization, more sophisticated tools are needed to probe transient intermediates and complex reaction pathways. acdlabs.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for studying reaction mechanisms in solution by directly detecting ionic intermediates. scielo.br This technique would be invaluable for:

Online Reaction Monitoring: ESI-MS can be used to monitor reactions in real-time, providing kinetic data and identifying transient species, such as the intermediates proposed in the atmospheric oxidation of this compound. squarespace.comscielo.br

Characterizing Complex Mixtures: In petroleum analysis, ESI combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) has been used to characterize complex mixtures of sulfur compounds after selective oxidation or methylation, a methodology that could be adapted to study the reaction products of this compound. acs.orgacs.orgmdpi.com

Fragment Analysis: Collision-induced dissociation (CID) studies in tandem MS (MS/MS) can help elucidate the structure of reaction intermediates and products by analyzing their fragmentation patterns. mdpi.comresearchgate.net

Future research should aim to couple these advanced MS techniques with isotopic labeling studies to definitively track the transformation of this compound in various chemical processes.

Expansion of Computational Modeling to Broader Environmental and Synthetic Scenarios

The future of computational modeling in this area should expand to cover a wider range of scenarios:

Broader Atmospheric Reactions: Modeling reactions with other atmospheric oxidants, such as Cl radicals, O₃, and NO₃ radicals, is crucial for a complete picture of its environmental impact. squarespace.com

Solvent Effects: Investigating the role of different solvents on its synthetic reactions through computational models can help in optimizing reaction conditions and predicting outcomes in condensed-phase chemistry. acs.org

Predicting Spectroscopic Properties: Density Functional Theory (DFT) calculations can predict spectroscopic data (IR, Raman, NMR) to aid in the identification of this compound and its derivatives, especially for transient or difficult-to-isolate species. researchgate.net

Table 1: Key Calculated Parameters for the Reaction of this compound (PSICl) with OH Radical at 298 K
Reaction PathwayDescriptionTransition State Barrier Height (kcal/mol)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Contribution to Total Reaction
Substitution (R5)Formation of Propanesulfinic Acid + Cl radical-3.08.2 × 10⁻¹²~52%
Overall ReactionAll PSICl + OH pathwaysN/A1.6 × 10⁻¹¹100%
nih.govacs.orgresearchgate.net

Integration with Materials Science and Advanced Functional Molecules

A significant unexplored avenue for this compound is its potential integration into materials science and the synthesis of advanced functional molecules. The sulfinyl chloride group can serve as a reactive handle for grafting onto polymers or surfaces, introducing unique properties. While the analogous propane-1-sulfonyl chloride is used to create ionic liquids and functionalized materials, the distinct properties of the sulfinyl group (e.g., chirality, lower oxidation state) could lead to novel applications. fishersci.casmolecule.com

Potential future research directions include:

Polymer Modification: Introducing the propane-1-sulfinyl group into polymer backbones could modify their physical properties, such as solubility, thermal stability, and affinity for specific surfaces.

Surface Functionalization: The reactive sulfinyl chloride group could be used to chemically modify surfaces like silica (B1680970) or carbon-based materials, creating new stationary phases for chromatography or catalysts. mdpi.com

Synthesis of Chiral Ligands: The inherent chirality of the sulfinyl group could be exploited in the design of new chiral ligands for asymmetric catalysis.

Precursors for Bioactive Molecules: Sulfonamides are a well-known class of bioactive compounds. smolecule.com The corresponding sulfinamides derived from this compound represent an under-explored class of compounds with potential applications in medicinal chemistry.

Table 2: Comparison of Potential Applications of this compound and Established Applications of Propane-1-sulfonyl Chloride
Application AreaEstablished Use of Propane-1-sulfonyl ChloridePotential Future Use of this compound
Ionic LiquidsUsed in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids. fishersci.caPotential precursor for novel chiral ionic liquids based on the sulfinate anion.
PharmaceuticalsPrecursor for sulfonamides, a key functional group in many drugs. smolecule.comPrecursor for sulfinamides, an under-explored class of potentially bioactive molecules.
Materials ScienceUsed to introduce sulfonyl groups to modify material properties.Could be used to introduce the chiral sulfoxide (B87167) moiety for creating chiral surfaces or polymers. mdpi.com

Q & A

Q. What are the established synthetic protocols for propane-1-sulfinyl chloride, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via sulfination of propane thiols followed by controlled oxidation. Key steps include:
  • Using chlorinating agents (e.g., SOCl₂) under anhydrous conditions.
  • Purification via fractional distillation or chromatography, monitored by TLC (Rf ~0.5 in hexane/ethyl acetate 4:1).
  • Purity validation using ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for sulfinyl proton) and FT-IR (S=O stretch ~1040–1100 cm⁻¹) .
  • Critical Note: Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis, as sulfinyl chlorides are moisture-sensitive .

Q. How should researchers design experiments to characterize this compound’s reactivity in nucleophilic substitution?

  • Methodological Answer :
  • Step 1 : Test reactivity with amines/alcohols in dichloromethane at varying temperatures (0°C to reflux).
  • Step 2 : Monitor reaction progress via GC-MS or HPLC to quantify intermediates/products.
  • Step 3 : Compare kinetic data (e.g., rate constants) with computational models (DFT calculations for transition states).
  • Best Practice: Include control experiments (e.g., solvent-only reactions) to rule out side reactions .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in polar aprotic solvents be resolved?

  • Methodological Answer :
  • Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., DMF vs. DMSO, trace water quantification via Karl Fischer titration).
  • Statistical Analysis : Apply ANOVA to compare degradation rates across solvent batches.
  • Root-Cause Analysis : Use LC-QTOF-MS to identify degradation byproducts (e.g., sulfonic acids) .
  • Guidance: Follow PRISMA-like frameworks for systematic review of literature discrepancies .

Q. What advanced techniques validate this compound’s role in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Analysis : Employ chiral HPLC or VCD spectroscopy to assess enantiomeric excess in sulfoxide products.
  • Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S) to track sulfur inversion pathways.
  • Case Study : A 2022 study achieved 95% ee using a Cu(I)-catalyzed reaction; reproducibility requires strict O₂ exclusion .

Experimental Design & Data Analysis

Q. How to design a study investigating this compound’s thermal decomposition kinetics?

  • Methodological Answer :
  • Experimental Setup : Use DSC/TGA to determine decomposition onset temperatures.
  • Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Eₐ).
  • Data Validation : Cross-validate with in situ FT-IR gas-phase analysis for SO₂ release .

Q. What statistical frameworks are recommended for analyzing variability in sulfinyl chloride reaction yields?

  • Methodological Answer :
  • DOE Approach : Use factorial design to test variables (e.g., temperature, stoichiometry).
  • Error Analysis : Report confidence intervals (95% CI) and use Grubbs’ test to exclude outliers.
  • Example: A 2023 study reduced yield variability from ±15% to ±5% by optimizing mixing rates .

Tables for Key Data

Characterization Parameter Typical Value Analytical Method Reference
Melting Point (°C)-20 to -15DSC
S=O Stretch (cm⁻¹)1040–1100FT-IR
¹H NMR (δ, ppm)2.8–3.2 (m)400 MHz, CDCl₃

Critical Considerations

  • Reproducibility : Document all experimental conditions (solvent purity, humidity) per NIH guidelines .
  • Data Transparency : Publish raw datasets and spectral traces as supplementary materials .
  • Ethical Reporting : Avoid selective data presentation; disclose failed experiments to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.